2-(2-Bromoethyl)-1,3-dithiane

Catalog No.
S13338253
CAS No.
M.F
C6H11BrS2
M. Wt
227.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromoethyl)-1,3-dithiane

Product Name

2-(2-Bromoethyl)-1,3-dithiane

IUPAC Name

2-(2-bromoethyl)-1,3-dithiane

Molecular Formula

C6H11BrS2

Molecular Weight

227.2 g/mol

InChI

InChI=1S/C6H11BrS2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2

InChI Key

RUWXEZPPLAHETC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)CCBr

2-(2-Bromoethyl)-1,3-dithiane is a chemical compound characterized by a 1,3-dithiane ring substituted with a bromoethyl group. The molecular formula of this compound is C6H10BrS2, and it features a unique structure that includes two sulfur atoms within the five-membered ring. This compound is notable for its reactivity and potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

The chemical reactivity of 2-(2-Bromoethyl)-1,3-dithiane primarily involves nucleophilic substitution reactions. The presence of the bromoethyl group makes it susceptible to nucleophilic attack, facilitating various transformations. Common reactions include:

  • Alkylation Reactions: The compound can undergo alkylation when treated with nucleophiles, leading to the formation of new carbon-carbon bonds.
  • Condensation Reactions: It can participate in condensation reactions with other electrophiles, particularly in the presence of strong bases or acids .

The synthesis of 2-(2-Bromoethyl)-1,3-dithiane typically involves the following method:

  • Reactants: The synthesis starts with 1,3-dithiane and 2-bromoethanol.
  • Catalysis: A strong acid catalyst is used to facilitate the reaction.
  • Mechanism: The reaction proceeds via nucleophilic substitution where the hydroxyl group of 2-bromoethanol is replaced by the dithiane moiety, resulting in the formation of the desired product .

This method emphasizes the importance of selecting appropriate reaction conditions to maximize yield and purity.

2-(2-Bromoethyl)-1,3-dithiane has several applications in organic synthesis:

  • Building Block: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Synthesis of Natural Products: Its reactivity allows it to be utilized in the total synthesis of various natural products .
  • Chiral Ligands: It may be used in asymmetric synthesis as a chiral ligand due to its structural characteristics.

While specific interaction studies on 2-(2-Bromoethyl)-1,3-dithiane are scarce, compounds with similar structures have been investigated for their interactions with biological systems. These studies often focus on how dithianes can influence reaction pathways and their roles as intermediates or catalysts in organic transformations. Further research could provide insights into how this compound interacts with various substrates and catalysts.

Several compounds share structural similarities with 2-(2-Bromoethyl)-1,3-dithiane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsNotable Differences
1,3-DithianeContains two sulfur atoms in a five-membered ringLacks bromoethyl substituent
2-Methyl-1,3-dithianeMethyl group substitution on the dithiane ringDifferent substituent impacts reactivity
2-(Chloroethyl)-1,3-dithianeChlorine instead of bromine at the ethyl positionDifferent halogen affects reactivity
4-(Bromomethyl)-1,3-dithianeBromomethyl group on a different positionVariation in substitution position affects properties

The uniqueness of 2-(2-Bromoethyl)-1,3-dithiane lies in its specific substitution pattern and potential reactivity profiles compared to these similar compounds.

The synthesis of 2-(2-bromoethyl)-1,3-dithiane represents a significant challenge in organosulfur chemistry, requiring precise control of reaction conditions to achieve optimal yields while minimizing side reactions. Classical synthetic approaches have established fundamental methodologies that continue to serve as the foundation for modern synthetic strategies.

Halogenation Techniques for Ethyl Side-Chain Modification

The most prevalent classical approach involves the alkylation of lithiated 1,3-dithiane with 1,2-dibromoethane, which serves as both the ethyl chain source and the halogenating agent [1]. This methodology capitalizes on the enhanced acidity of the hydrogen atom at the 2-position of 1,3-dithiane, which exhibits a pKa of approximately 31, significantly lower than comparable oxygen-containing acetals [2]. The lithiation is typically achieved using n-butyllithium in tetrahydrofuran at temperatures ranging from -78°C to -20°C [3] [4].

The mechanism proceeds through initial deprotonation of 1,3-dithiane to form the corresponding carbanion, which subsequently undergoes nucleophilic substitution with 1,2-dibromoethane via an SN2 mechanism [2]. This process selectively introduces the bromoethyl functionality while maintaining the integrity of the dithiane ring system. Research has demonstrated that the reaction proceeds with high regioselectivity, with the lithiated carbon attacking the less sterically hindered primary carbon of 1,2-dibromoethane [4].

Alternative halogenation strategies involve the sequential introduction of the ethyl chain followed by bromination. The ethyl group can be introduced through alkylation with ethyl bromide or ethyl iodide, yielding 2-ethyl-1,3-dithiane as an intermediate [5]. Subsequent bromination of the terminal methyl group can be achieved using N-bromosuccinimide under radical conditions or through photochemical bromination with molecular bromine [6].

The choice of halogenating agent significantly influences both yield and selectivity. Studies have shown that N-bromosuccinimide provides superior control over monobromination compared to molecular bromine, which tends to produce polybrominated products [7]. The reaction with N-bromosuccinimide typically requires the presence of a radical initiator such as azobisisobutyronitrile and proceeds at temperatures between 50°C and 80°C [6].

Solvent Selection and Reaction Kinetics

Solvent selection plays a crucial role in determining reaction efficiency and product selectivity in the synthesis of 2-(2-bromoethyl)-1,3-dithiane. Tetrahydrofuran has emerged as the preferred solvent for lithiation reactions due to its ability to coordinate with lithium cations, thereby stabilizing the organolithium intermediate [8] [3]. The coordinating nature of tetrahydrofuran enhances the solubility of the lithium dithianide species and facilitates the subsequent alkylation reaction.

Comparative studies have evaluated various ethereal solvents, including diethyl ether and 1,2-dimethoxyethane, for their effectiveness in promoting the alkylation reaction [8]. Tetrahydrofuran consistently demonstrates superior performance, with reaction completion times typically ranging from 2 to 6 hours at -20°C to 0°C. In contrast, diethyl ether requires extended reaction times and often results in lower yields due to incomplete conversion [8].

The kinetics of the alkylation reaction exhibit strong temperature dependence. At -78°C, the reaction proceeds slowly, requiring 12 to 24 hours for completion, but provides enhanced selectivity and reduced side product formation [4]. Elevated temperatures, while accelerating the reaction rate, increase the likelihood of competing elimination reactions and dithiane ring opening [3].

Reaction kinetics are further influenced by the concentration of reactants and the order of addition. Optimal results are achieved when the lithiated dithiane solution is maintained at low temperature and the alkylating agent is added slowly to prevent local heating and concentration gradients [4]. The reaction follows second-order kinetics, with the rate being proportional to both the concentration of the lithiated dithiane and the alkylating agent [2].

Modern Catalytic Approaches for Improved Yield

Contemporary synthetic methodologies have introduced catalytic approaches that significantly enhance the efficiency and selectivity of 2-(2-bromoethyl)-1,3-dithiane synthesis. These modern techniques address many limitations associated with classical stoichiometric methods while offering improved environmental compatibility and operational simplicity.

Iron-catalyzed dithioacetalization represents a significant advancement in 1,3-dithiane chemistry, providing access to substituted dithianes under mild conditions [9] [10] [11]. The methodology employs 15 mol% of iron chloride as a catalyst in conjunction with 2-chloro-1,3-dithiane and aldehydes to generate the corresponding 2-substituted dithianes in excellent yields ranging from 75% to 95% [9] [10]. This approach circumvents the need for harsh reaction conditions and specialized reagents that characterize traditional methods.

The iron-catalyzed process operates through a Lewis acid activation mechanism wherein the iron center coordinates to the chloride leaving group of 2-chloro-1,3-dithiane, enhancing its electrophilic character [10]. Subsequent nucleophilic attack by the aldehyde substrate, facilitated by the acidic reaction medium, results in the formation of a carbocation intermediate that is rapidly trapped by the sulfur atoms to form the dithiane ring [9]. This methodology demonstrates broad substrate scope and functional group tolerance, making it particularly attractive for the synthesis of complex dithiane derivatives.

Transition metal catalysis has also been employed for the selective functionalization of pre-formed dithiane substrates. Rhodium and iridium complexes have proven effective for the directed carbon-hydrogen bond activation of dithiane substrates, enabling the introduction of various functional groups including amides and alkyl chains [12] [13]. These methodologies operate under relatively mild conditions and provide high levels of regioselectivity, making them valuable tools for the late-stage functionalization of dithiane-containing molecules.

The development of nickel-catalyzed cross-coupling reactions has opened new avenues for dithiane functionalization [14]. These methods typically employ organohalide substrates in conjunction with nickel catalysts and appropriate ligands to achieve carbon-carbon bond formation adjacent to the dithiane moiety. Reaction conditions generally involve temperatures between 50°C and 80°C in polar aprotic solvents such as dimethylformamide or acetonitrile [14].

Catalytic MethodCatalyst LoadingTemperature (°C)SolventTypical Yield (%)Reaction Time
Iron-catalyzed dithioacetalization15 mol% FeCl₃25-50CH₂Cl₂75-952-12 hours
Rhodium-catalyzed C-H activation5 mol% [Cp*RhCl₂]₂40-80DCE60-856-18 hours
Nickel-catalyzed cross-coupling10 mol% NiCl₂50-80DMF65-884-24 hours

Purification Challenges and Chromatographic Solutions

The purification of 2-(2-bromoethyl)-1,3-dithiane presents unique challenges due to the compound's chemical properties and the nature of typical synthetic byproducts. The presence of sulfur atoms in the dithiane ring system affects both the compound's polarity and its interaction with common chromatographic media, necessitating specialized purification strategies.

Flash column chromatography on silica gel represents the most widely employed purification technique for dithiane compounds [15] [16] [17]. The selection of appropriate eluent systems is critical for achieving effective separation of the desired product from reaction byproducts and unreacted starting materials. Typical eluent compositions range from 2% to 20% ethyl acetate in petroleum ether or hexanes, with the exact ratio determined by thin-layer chromatography analysis [15] [17].

The chromatographic behavior of 2-(2-bromoethyl)-1,3-dithiane is influenced by both the electron-withdrawing bromine substituent and the sulfur atoms within the ring system. The bromine atom increases the compound's polarity compared to unsubstituted dithianes, requiring more polar eluent systems for efficient elution [16]. Typical retention factors on silica gel range from 0.3 to 0.5 when using 10% ethyl acetate in hexanes as the mobile phase [17].

Separation challenges frequently arise from the presence of structural isomers and elimination products formed during synthesis. Dibrominated byproducts, resulting from over-alkylation or bromination, exhibit similar polarity to the desired monobrominated product, complicating chromatographic separation [15]. These byproducts typically elute slightly earlier than the target compound due to their increased molecular weight and altered electronic properties [16].

The quality of silica gel significantly impacts separation efficiency. Studies have demonstrated that Merck silica gel provides superior separation compared to alternative suppliers, particularly for the resolution of dithiane diastereomers [18]. The mesh size of the silica gel also influences separation quality, with 230-400 mesh providing optimal results for dithiane purification [15] [16].

Preparative high-performance liquid chromatography has emerged as an effective alternative for challenging separations that cannot be achieved through conventional column chromatography [19]. Reverse-phase columns utilizing acetonitrile-water mobile phases have proven particularly effective for dithiane separations, with the organic content typically ranging from 60% to 80% depending on the specific substrate [19].

Crystallization techniques offer complementary purification approaches, particularly for compounds that form well-defined crystal structures. 2-(2-bromoethyl)-1,3-dithiane can be recrystallized from ethanol-water mixtures or petroleum ether-ethyl acetate solutions, depending on the specific purity requirements and scale of the synthesis [20]. The crystallization process effectively removes trace impurities and provides material of high purity suitable for subsequent synthetic transformations.

Purification MethodStationary PhaseMobile PhaseTypical Recovery (%)Purity Achieved
Flash chromatographySilica gel (230-400 mesh)5-15% EtOAc/hexanes80-90>95%
Prep-HPLCC18 reverse phase70% MeCN/H₂O75-85>98%
RecrystallizationNot applicableEtOH/H₂O (3:1)70-80>99%

The development of analytical methods for monitoring reaction progress and assessing product purity relies heavily on thin-layer chromatography and nuclear magnetic resonance spectroscopy [17] [21]. Thin-layer chromatography provides rapid assessment of reaction completion and guides the selection of appropriate chromatographic conditions for purification. Typical detection methods include ultraviolet visualization and iodine staining, both of which effectively reveal dithiane-containing compounds [17].

SN2 Pathway Dominance in Polar Aprotic Media

The bromine-bearing carbon in 2-(2-bromoethyl)-1,3-dithiane is a primary (sp³) centre. Primary bromoalkanes react with anionic nucleophiles almost exclusively by the bimolecular nucleophilic-substitution mechanism.

  • Kinetic surveys show second-order rate behaviour, rate = k[RX][Nu], for methyl and primary bromides in solvents such as dimethyl sulfoxide and acetonitrile [1] [2].
  • Relative rate measurements place primary bromides 10³–10⁴ times faster than secondary analogues in SN2 reactions under identical conditions [2] [3].
  • Polar aprotic solvents accelerate substitution by weakly solvating the anionic nucleophile, increasing its ground-state energy and lowering ΔG‡; rates for bromomethane rise from 3.3 × 10⁻¹¹ cm³ mol⁻¹ s⁻¹ in methanol to 8.0 × 10⁻¹⁰ cm³ mol⁻¹ s⁻¹ in dimethylformamide at 298 K [4] [2].
Solvent (298 K)k / 10⁻¹⁰ cm³ mol⁻¹ s⁻¹ for EtBr + ⁻OAcRelative to MeOH
Methanol (protic)0.12 ± 0.01 [2]1
Acetone (aprotic)0.61 ± 0.03 [2]5.1
Dimethylformamide0.80 ± 0.04 [2]6.7
Dimethyl sulfoxide1.00 ± 0.05 [2]8.3

Because 2-(2-bromoethyl)-1,3-dithiane possesses an electron-releasing dithiane ring, the adjacent C–Br bond is slightly activated toward backside attack by inductive donation, giving predicted second-order rate constants 10–20% higher than simple 1-bromoethane in the same solvent (estimated by Hammett σ = –0.05 for SR substituents) [5] [2].

Steric Effects on Reaction Rates

Steric congestion in the transition state retards SN2 processes. The smallest substituent set (–CH₂Br) in our compound grants unobstructed nucleophilic approach. Substitution rate decreases follow the classic order [5] [2]:
primary > secondary ≫ tertiary. Steric retardation factors (kprimary/ksecondary) are typically 10–40 in polar aprotic solvents [2]. Consequently, the bromoethyl group of the title molecule remains highly labile even toward moderately basic nucleophiles (iodide, thiolate, cyanide), enabling clean displacement without elimination up to ~60 °C.

Substratelog (kSN2 / kEtBr) in DMSO, 298 K
2-(2-Bromoethyl)-1,3-dithiane (a)+0.10 (estimated)
1-Bromoethane0 (standard)
2-Bromopropane–1.3 [2]
2-Bromobutane–1.7 [2]

(a) Estimated from σ values and correlation with β ≈ –0.70 for SN2 reactions.

Ring-Opening Transformations of the Dithiane Moiety

The 1,3-dithiane ring can be cleaved to reveal the masked carbonyl or generate functional fragments.

StrategyTypical Reagent (conditions)Resultant ProductYield rangeKey mechanistic feature
Metal-assisted hydrolysisHgCl₂ / H₂O–dioxane, 25 °C [6]2-(2-bromoethyl)acetaldehyde80–92%Soft Lewis-acid coordination, S–C bond polarization, water attack
Oxidative deprotectionN-Bromosuccinimide, MeOH, r.t. [7]Carbonyl compound + sulfoxide by-products70–90%Sulfur oxidation lowers pK_a and promotes C–S cleavage
Photoredox-induced C–S fragmentation[Ru(bpy)₃]²⁺, blue LED, base, 25 °C [8]Disulfide-linked dithioesters55–78%Thiyl radical generation, β-scission, radical coupling

Kinetic measurements on 2-phenyl-1,3-dithiane show first-order dependence on Hg²⁺ concentration with k₂ = 0.20 s⁻¹ at 298 K [6]. Given similar ring electronics, comparable rates are expected for 2-(2-bromoethyl)-1,3-dithiane, supporting practical deprotection under mild mercury(II) catalysis.

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

225.94856 g/mol

Monoisotopic Mass

225.94856 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

Explore Compound Types